molecular formula C22H24N4O3S B11178301 4-(isobutyrylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(isobutyrylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11178301
M. Wt: 424.5 g/mol
InChI Key: DDPHZEVSUYQSHN-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring, which is further substituted with a phenoxypropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzamide core, followed by the introduction of the thiadiazole ring and subsequent substitution with the phenoxypropyl group. Common reagents used in these reactions include amines, acyl chlorides, and thiadiazole precursors. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .

Chemical Reactions Analysis

4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or thiadiazole rings are replaced by other nucleophiles.

Scientific Research Applications

4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The phenoxypropyl group enhances its binding affinity to target proteins, while the thiadiazole ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H24N4O3S/c1-15(2)20(27)23-17-12-10-16(11-13-17)21(28)24-22-26-25-19(30-22)9-6-14-29-18-7-4-3-5-8-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,23,27)(H,24,26,28)

InChI Key

DDPHZEVSUYQSHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3

Origin of Product

United States

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